![molecular formula C15H11ClN4O2 B2788564 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1209399-07-4](/img/structure/B2788564.png)
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
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Description
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole is commonly found in many commercially available drugs . The compound also contains a 4-chlorophenyl group and a pyrazine-2-carboxamide group.
Molecular Structure Analysis
The molecular structure of “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” includes an isoxazole ring, a 4-chlorophenyl group, and a pyrazine-2-carboxamide group. The isoxazole ring is a five-membered heterocyclic moiety .Chemical Reactions Analysis
The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . The specific chemical reactions involved in the synthesis of “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” are not detailed in the available sources.Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-3-1-10(2-4-11)14-7-12(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFWYLMDFUZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide |
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